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molecular formula C7H6N2OS B8546632 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one

Cat. No. B8546632
M. Wt: 166.20 g/mol
InChI Key: NHKFEEVRTHJINI-UHFFFAOYSA-N
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Patent
US07659401B2

Procedure details

5-(2,2-Dimethoxy-ethyl)-2-methyl-thiazole-4-carboxylic acid amide (1.0 g, 4.3 mmol) was dissolved in 35 ml dioxane and 0.3 ml conc. sulfuric acid was added. The reaction mixture was stirred for 2 hrs at room temperature. The white suspension was cooled to 0° C. and stirred for 10 min. The suspension was filtered and washed with cold dioxane. The solid was dried for 1 hour at 50° C. and <30 mbar. The desired product was obtained as a white solid (0.7 g, 97%), MS: m/e=167.1 (M+H+).
Name
5-(2,2-Dimethoxy-ethyl)-2-methyl-thiazole-4-carboxylic acid amide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][C:5]1[S:9][C:8]([CH3:10])=[N:7][C:6]=1[C:11]([NH2:13])=[O:12].S(=O)(=O)(O)O>O1CCOCC1>[CH3:10][C:8]1[S:9][C:5]2[CH:4]=[CH:3][NH:13][C:11](=[O:12])[C:6]=2[N:7]=1

Inputs

Step One
Name
5-(2,2-Dimethoxy-ethyl)-2-methyl-thiazole-4-carboxylic acid amide
Quantity
1 g
Type
reactant
Smiles
COC(CC1=C(N=C(S1)C)C(=O)N)OC
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The white suspension was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with cold dioxane
CUSTOM
Type
CUSTOM
Details
The solid was dried for 1 hour at 50° C.
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1SC2=C(C(NC=C2)=O)N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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